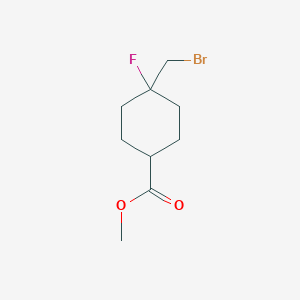

![molecular formula C7H16N2O2S B2647430 [Propyl(sulfamoyl)amino]methylcyclopropane CAS No. 1251143-38-0](/img/structure/B2647430.png)

[Propyl(sulfamoyl)amino]methylcyclopropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

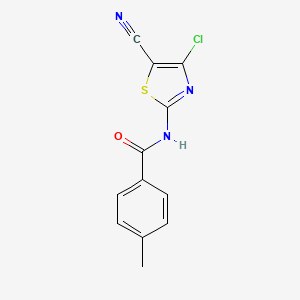

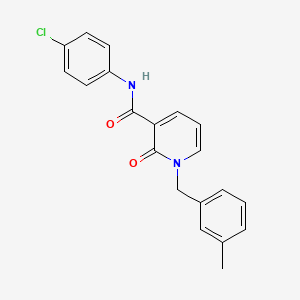

“[Propyl(sulfamoyl)amino]methylcyclopropane” is a complex organic compound. It likely contains a propyl group (a three-carbon chain), a sulfamoyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom), an amino group (a nitrogen atom bonded to two hydrogen atoms), and a methylcyclopropane group (a three-carbon ring with a methyl group attached) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropane ring and the introduction of the propyl, sulfamoyl, and amino groups . The exact methods would depend on the specific reactions and reagents used .Molecular Structure Analysis

Cyclopropane is a three-membered carbon ring, which is known to be highly strained and reactive . The addition of a methyl group would create methylcyclopropane . The propyl, sulfamoyl, and amino groups would likely be attached to different carbons on the cyclopropane ring .Chemical Reactions Analysis

Cyclopropane and its derivatives are known to undergo a variety of chemical reactions due to the strain in the three-membered ring . These can include ring-opening reactions and reactions with various reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure . Cyclopropane and its derivatives are known to be highly reactive due to the strain in the three-membered ring .Applications De Recherche Scientifique

Biochemical Roles and Synthetic Applications

S-adenosylmethionine (SAM) Utilization : SAM, a biological sulfonium compound, is known for its role as a major biological methyl donor, involved in the synthesis of cyclopropyl fatty acids among other reactions. The electrophilic character of carbon centers adjacent to SAM's positively charged sulfur atom drives these reactions, showcasing the intricate biochemical applications of cyclopropane derivatives (Fontecave, Atta, & Mulliez, 2004).

Synthesis of Conformationally Restricted Analogues : Cyclopropane derivatives have been utilized in the synthesis of conformationally restricted analogues of histamine, highlighting their application in developing biologically active compounds with improved activity profiles due to restricted conformation (Kazuta, Matsuda, & Shuto, 2002).

Potential Therapeutic Applications

Antidepressant and Anxiolytic Actions : Cyclopropane derivatives, such as 1-aminocyclopropanecarboxylates, have shown potential as novel antidepressant and anxiolytic agents in animal models, indicating their therapeutic relevance in psychiatric disorders (Trullás, Folio, Young, Miller, Boje, & Skolnick, 1991).

Antimicrobial Agents : Novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety have been synthesized, including compounds incorporating cyclopropane structures. These compounds have demonstrated promising antimicrobial activities, pointing to their potential as therapeutic agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Synthetic Methodologies and Chemical Properties

- Stereoselective Synthesis : Research has focused on the stereoselective synthesis of cyclopropane derivatives, providing insights into methodologies that can be applied for the development of compounds with specific stereochemical configurations. These methodologies have implications for the synthesis of biologically active molecules and potential pharmaceuticals (Sakae, Matsuda, Hirano, Satoh, & Miura, 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[propyl(sulfamoyl)amino]methylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-2-5-9(12(8,10)11)6-7-3-4-7/h7H,2-6H2,1H3,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEZOSHAEBWEKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1CC1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)-N-propylaminosulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

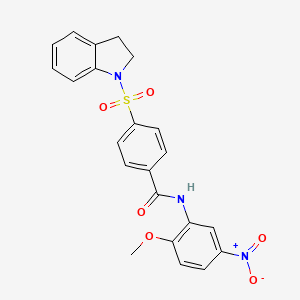

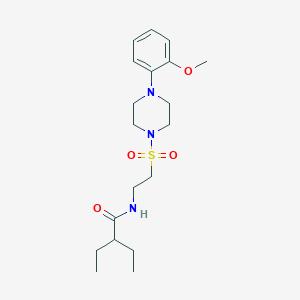

![5-[(4-Methylbenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2647351.png)

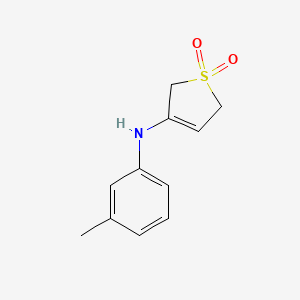

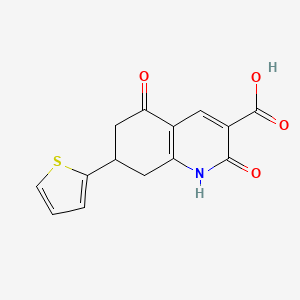

![N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2647354.png)